molecular formula C6H6ClNO2S2 B2601320 2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride CAS No. 1989659-05-3

2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B2601320
CAS No.: 1989659-05-3
M. Wt: 223.69
InChI Key: WBZWPZZUWVCREP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂S₂. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thioamide, followed by chlorination to introduce the sulfonyl chloride group. The reaction conditions often require the use of solvents like dichloromethane and reagents such as thionyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For nucleophilic substitution to form sulfonamides.

    Alcohols: To form sulfonate esters.

    Thiols: To form sulfonothioates. Reactions are typically carried out under mild to moderate conditions, often at room temperature or slightly elevated temperatures, using solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction.

Scientific Research Applications

2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can target specific molecular sites, such as amino groups in proteins, leading to the formation of stable sulfonamide linkages.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylthiazole-5-sulfonyl chloride
  • 1,3-Thiazole-5-sulfonyl chloride
  • 2-Cyclopropyl-1,3-thiazole-4-sulfonyl chloride

Uniqueness

2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and in the study of structure-activity relationships.

Properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S2/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZWPZZUWVCREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-05-3
Record name 2-cyclopropyl-1,3-thiazole-5-sulfonyl chloride
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